molecular formula C12H18O3 B1204540 5-Oxocyclopent-1-ene-1-heptanoic acid CAS No. 5239-43-0

5-Oxocyclopent-1-ene-1-heptanoic acid

Cat. No. B1204540
CAS RN: 5239-43-0
M. Wt: 210.27 g/mol
InChI Key: LBOKTHVXIPFAJO-UHFFFAOYSA-N
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Description

5-Oxocyclopent-1-ene-1-heptanoic acid is a chemical compound with the molecular formula C12H18O3 . It is also known by other names such as AY 16804, 5-Oxo-1-cyclopentene-1-heptanoic acid, BRN 2211467, and 1-Cyclopentene-1-heptanoic acid, 5-oxo- .


Molecular Structure Analysis

The molecular structure of 5-Oxocyclopent-1-ene-1-heptanoic acid is represented by the formula C12H18O3 . This indicates that the molecule consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .

Safety And Hazards

Safety measures for handling 5-Oxocyclopent-1-ene-1-heptanoic acid include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

7-(5-oxocyclopenten-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h7H,1-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOKTHVXIPFAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200402
Record name AY 16804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxocyclopent-1-ene-1-heptanoic acid

CAS RN

5239-43-0
Record name 5-Oxo-1-cyclopentene-1-heptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5239-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AY 16804
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AY 16804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxocyclopent-1-ene-1-heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8N Jones reagent [90 ml; prepared by dissolving chromium trioxide (24.0 g) in a small volume of water, treating carefully with concentrated sulphuric acid (20.7 ml) and diluting with water to 90 ml with cooling] was added to a stirred solution of 2-(7-hydroxyheptyl)cyclopent-2-enone (39.2 g) in acetone (400 ml) at 10°-22° C. at a rate such that the deep red colouration caused by the addition of one drop of the Jones reagent had changed to green before addition of the next drop. The resulting mixture was then stirred at 15°-20° C. for 90 minutes. The reaction mixture was diluted with sufficient water to dissolve the precipitated chromium salts and was then extracted four times with diethyl ether. The combined ether extracts were washed with water, and then extracted three times with aqueous 2N sodium carbonate solution. The combined aqueous solutions were then acidified to pH 1 by the dropwise addition of concentrated hydrochloric acid and extracted twice with diethyl ether. The combined ethereal extracts were dried over magnesium sulphate and evaporated in vacuo to give an oil which crystallised on standing. Recrystallisation from a mixture of petroleum ether (b.p. 40°-60° C.) and diethyl ether gave 7-(5-oxocyclopent-1-enyl)heptanoic acid (28 g), m.p. 41°-43° C.
Name
Jones reagent
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20.7 mL
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39.2 g
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400 mL
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Jones reagent
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24 g
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